2-Bromo-5-fluoro-3-(methylthio)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-3-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXAGOWQZKIMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266297 | |
| Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-44-1 | |
| Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 5 Fluoro 3 Methylthio Pyridine and Analogous Structures
Precursor-Based Synthesis Strategies
The construction of polysubstituted pyridines such as 2-Bromo-5-fluoro-3-(methylthio)pyridine is often achieved through a step-wise modification of a simpler pyridine (B92270) starting material. This linear approach involves the sequential introduction of the required bromo, fluoro, and methylthio groups, with the order of introduction being critical to achieving the desired substitution pattern.
Approaches Involving Halogenation of Pyridine Precursors
The introduction of a bromine atom at the C2 position of the pyridine ring is a key transformation. While direct bromination of pyridine is often unselective, the Sandmeyer reaction provides a reliable method for converting a C2-amino group into a bromo group. This reaction involves the diazotization of an aminopyridine followed by decomposition of the resulting diazonium salt in the presence of a bromide source. For instance, 2-aminopyridine can be converted to 2-bromopyridine in high yield through diazotization with sodium nitrite in hydrobromic acid orgsyn.org. This method is broadly applicable to substituted aminopyridines, allowing for the regioselective installation of bromine.
| Precursor | Reagents | Conditions | Product | Yield |
| 2-Aminopyridine | 1. HBr, Br₂ 2. NaNO₂ | 0°C or lower | 2-Bromopyridine | 86-92% orgsyn.org |
| 5-Aminopyridine | NBS, AIBN | 50°C, 4 hours | 2-Bromo-5-aminopyridine | - |
This table illustrates common conditions for the bromination of pyridine precursors. Data is illustrative of established chemical transformations.
Approaches Involving Fluorination of Pyridine Precursors
Introducing a fluorine atom onto an aromatic ring, particularly at the C5 position, is frequently accomplished using a modification of the Balz-Schiemann reaction. This process involves the diazotization of an aminopyridine precursor, typically with sodium nitrite in the presence of a fluorine source like anhydrous hydrogen fluoride (B91410) or tetrafluoroboric acid. The intermediate diazonium salt is then decomposed, often by heating, to yield the corresponding fluoropyridine. This strategy is effective for converting a precursor like 2-bromo-5-aminopyridine into 2-bromo-5-fluoropyridine, a key intermediate for the target molecule.
| Precursor | Reagents | Conditions | Product | Yield |
| 2-Bromo-5-aminopyridine | 1. Conc. HCl, NaNO₂ 2. Heat | 0-3°C then 50°C | 2-Bromo-5-fluoropyridine | 81.6% |
| 2-Methoxy-5-aminopyridine | 1. Acid, NaNO₂ 2. Fluorination reagent | 0-5°C then 35-45°C | 2-Methoxy-5-fluoropyridine | - |
This table presents representative conditions for the synthesis of fluoropyridines via the Balz-Schiemann reaction. Data is illustrative of established chemical transformations.
Strategies for Introducing the Methylthio Moiety
The introduction of a methylthio (-SMe) group onto the pyridine ring can be achieved through several methods, with nucleophilic aromatic substitution (SNAr) being a prominent strategy. In this approach, a halopyridine is treated with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). The pyridine ring's electron-deficient nature facilitates this reaction, particularly when the leaving group (e.g., a halogen) is located at the C2 or C4 positions, which are activated towards nucleophilic attack youtube.comstackexchange.com. The reaction of 2,6-dibromopyridine with sodium thiomethoxide, for example, can yield 2-bromo-6-(methylthio)pyridine tandfonline.com. However, the C3 position is significantly less reactive towards SNAr, making direct substitution at this position on a precursor like 2-bromo-5-fluoro-3-chloropyridine challenging without specific activation stackexchange.com.
| Substrate | Nucleophile | Solvent | Conditions | Product | Yield |
| 2,6-Dibromopyridine | Sodium thiomethoxide | Ethanol | Microwave, 100°C, 15 min | 2-Bromo-6-(methylthio)pyridine | 93% tandfonline.com |
| 2-Bromopyridine | 2-Aminoethanethiol HCl, NaOEt | Ethanol | Microwave, 100°C, 15 min | 2-(2-Aminoethylthio)pyridine | 95% tandfonline.com |
This table summarizes conditions for the nucleophilic substitution on halopyridines to introduce sulfur-containing moieties. Data is illustrative of established chemical transformations.
Multi-Step Convergent and Linear Synthesis Pathways
A plausible linear synthetic pathway to this compound can be constructed based on the sequential application of the aforementioned reactions. Such a sequence would likely involve protecting group strategies and careful selection of reaction order to manage regioselectivity.
Hypothetical Linear Synthesis Pathway:
| Step | Starting Material | Transformation | Reagents/Conditions | Intermediate/Product |
| 1 | 3-Amino-5-bromopyridine | Fluorination | Balz-Schiemann Reaction (e.g., NaNO₂, HF) | 3-Amino-5-fluoropyridine |
| 2 | 3-Amino-5-fluoropyridine | Sandmeyer Reaction | 1. NaNO₂, HBr 2. CuBr | 3-Bromo-5-fluoropyridine |
| 3 | 3-Bromo-5-fluoropyridine | Lithiation & Thiolation | 1. LDA, -78°C 2. Dimethyl disulfide (MeSSMe) | 3-Bromo-4-(methylthio)-5-fluoropyridine* |
| 4 | 3-Bromo-5-fluoropyridine | Directed Metalation & Bromination | DoM Strategy (See Section 2.2.1) | 2-Bromo-5-fluoro-3-halopyridine |
*Note: The regioselectivity of lithiation in Step 3 can be complex. This represents one possible outcome.
In contrast to linear synthesis, a convergent approach would involve preparing separate, functionalized fragments that are later combined to form the final molecule. For example, a substituted pyridine ring could be constructed from acyclic precursors using methods like the Hantzsch or Bohlmann-Rahtz pyridine syntheses, which assemble the ring with the desired substituents already incorporated ijpsonline.comacsgcipr.org. Such multi-component reactions can offer greater efficiency for producing highly substituted heterocycles ijpsonline.com.
Functional Group Interconversion and Regioselective Synthesis
Achieving the precise 2,3,5-substitution pattern requires highly regioselective reactions. Functional group interconversions and modern synthetic techniques like directed metalation are essential tools for overcoming the inherent reactivity patterns of the pyridine nucleus.
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The method relies on a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-BuLi, LDA) and directs deprotonation to the adjacent ortho position. This generates a stabilized organometallic intermediate that can be trapped with various electrophiles.
For pyridine systems, the ring nitrogen itself can direct metalation to the C2 position. However, this can be complicated by competitive nucleophilic addition of the organolithium reagent to the C=N bond. The use of sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can mitigate this side reaction. Furthermore, a wide range of DMGs can be installed on the pyridine ring to control the site of metalation.
Application to the Target Synthesis: A DoM strategy could be envisioned for the synthesis of this compound. For example, starting with a precursor like 3-methoxy-5-fluoropyridine, the methoxy group (a DMG) could direct lithiation to the C2 position. Quenching the resulting lithiated species with an electrophilic bromine source (e.g., Br₂) would install the bromine atom with high regioselectivity. Subsequent conversion of the methoxy group to a methylthio group would complete the synthesis.
| Directing Group (DMG) | Position on Pyridine | Site of Metalation |
| -CONEt₂ | C3 | C2 and C4 |
| -OMe | C3 | C2 and C4 |
| -NHCOBu-t | C2 | C3 |
| Pyridine Nitrogen | - | C2 |
| -Cl | C3 | C2 (with LiTMP) |
This table lists common directing metalation groups (DMGs) used in pyridine chemistry and their preferred sites of metalation.
This approach offers a significant advantage over classical electrophilic substitution reactions, which are often difficult to control on the electron-deficient pyridine ring.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) on halogenated pyridines is a fundamental approach for introducing various functional groups. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. This is because the negative charge in the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom sci-hub.seinnospk.com.
For the synthesis of this compound, a plausible SNAr strategy would involve a precursor such as 2,3-dihalo-5-fluoropyridine. In such a substrate, the reactivity of the halogens at the 2- and 3-positions towards a nucleophile like sodium thiomethoxide (NaSMe) would be crucial. Generally, halogens at the 2-position are more susceptible to SNAr than those at the 3-position due to superior stabilization of the reaction intermediate innospk.com. However, the reaction's regioselectivity can be influenced by the nature of the leaving group and the reaction conditions.
Microwave heating has been shown to dramatically decrease reaction times in the SNAr of halopyridines with sulfur nucleophiles sci-hub.se. For instance, the reaction of 2,6-dibromopyridine with sodium thiomethoxide in ethanol under microwave irradiation provides the monosubstituted product in high yield.
| Reactant | Nucleophile | Conditions | Product | Yield |
| 2,6-Dibromopyridine | Sodium thiomethoxide | Ethanol, Microwave, 100°C, 15 min | 2-Bromo-6-(methylthio)pyridine | 93% |
| 2,6-Dibromopyridine | Sodium thiomethoxide | Ethanol, Reflux, 3 h | 2-Bromo-6-(methylthio)pyridine | 63% |
Electrophilic Aromatic Substitution (EAS) Methodologies
Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is significantly more challenging compared to benzene. The nitrogen atom deactivates the ring towards electrophilic attack due to its electron-withdrawing inductive effect and its ability to be protonated or coordinate to Lewis acids under typical EAS conditions. When EAS does occur, it selectively takes place at the 3-position, as the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the nitrogen atom.
Introducing a methylthio group onto a pre-functionalized pyridine ring like 2-bromo-5-fluoropyridine via EAS would require a suitable electrophilic source of "+SCH3". However, such reagents are not common, and the deactivating effect of the existing bromo and fluoro substituents would further hinder the reaction. Therefore, direct electrophilic thiomethylation is generally not a preferred synthetic route for this class of compounds.
Cross-Coupling Technologies for Pyridine Core Construction
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of highly substituted pyridines. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
A potential cross-coupling strategy to introduce the methylthio group at the 3-position of a 2-bromo-5-fluoropyridine scaffold could involve a palladium-catalyzed reaction. One approach is the C-H activation/functionalization of the pyridine ring. Palladium-catalyzed direct C-H thiolation of heteroarenes has emerged as a viable method. This would involve the direct coupling of a C-H bond at the 3-position with a sulfur source.
Alternatively, a more conventional cross-coupling approach would involve the synthesis of a 3-functionalized pyridine precursor. For example, a 2-bromo-5-fluoro-3-halopyridine could be coupled with a methylthiolating agent. Another route could involve the preparation of a 2-bromo-5-fluoro-3-pyridylboronic acid, which could then undergo a Suzuki-Miyaura coupling with a suitable electrophilic methylthio source. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are commonly used for such transformations researchgate.net.
Optimization of Reaction Conditions and Yield
Catalyst Systems for Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
The choice of catalyst and ligand is critical for the success of palladium-catalyzed cross-coupling reactions on pyridine substrates. For Suzuki-Miyaura couplings, catalysts like Pd(PPh3)4 and Pd(dppb)Cl2 have been shown to be effective for the coupling of pyridylboronic acids with heteroaryl halides acs.org. The catalyst loading is also a key parameter to optimize, with studies showing that catalyst amounts can be significantly reduced in some cases while maintaining high yields, which is crucial for industrial applications to minimize costs and palladium contamination in the final product. The use of water-soluble palladium complexes can also facilitate catalyst recovery and reuse researchgate.net.
For C-S bond formation, specific ligand systems are often required to promote the desired reactivity and prevent catalyst deactivation. The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands (e.g., Xantphos, P(t-Bu)3) can significantly impact the efficiency of the thiomethylation reaction.
Solvent and Temperature Effects on Reaction Efficiency
Solvent and temperature play a crucial role in directing the outcome and efficiency of synthetic transformations involving pyridines. In directed lithiation reactions, the choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. For example, in the lithiation of 2-chloropyridine with nBuLi-LiPM, changing the solvent from hexane to THF can increase the concentration of dimeric aggregates, leading to a higher proportion of nucleophilic addition over deprotonation acs.orgnih.gov. The temperature is also critical; an increase in temperature from -78°C to 0°C was found to be detrimental to both conversion and chemoselectivity in this system acs.org.
In SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are often used to enhance the reaction rate by stabilizing the charged Meisenheimer intermediate. As mentioned earlier, the use of microwave heating can significantly accelerate these reactions, allowing them to be carried out in more environmentally benign solvents like ethanol tandfonline.com.
Isolation and Purification Techniques for Synthetic Intermediates
The isolation and purification of substituted pyridine intermediates are essential steps to ensure the purity of the final product. Common techniques include extraction, crystallization, and chromatography.
Reactivity and Derivatization Pathways of 2 Bromo 5 Fluoro 3 Methylthio Pyridine
Transformations Involving the Bromine Moiety
The carbon-bromine bond is a key functional group for derivatization, often serving as the primary site for carbon-carbon and carbon-heteroatom bond formation.
Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine (B92270) ring is particularly amenable to palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in such reactions typically follows the order I > Br > Cl, making the bromo-substituent a reliable handle for these transformations. libretexts.orgillinois.edu
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org For 2-Bromo-5-fluoro-3-(methylthio)pyridine, a Suzuki-Miyaura coupling with an arylboronic acid would yield a 2-aryl-5-fluoro-3-(methylthio)pyridine derivative. These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. tcichemicals.commdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.comnih.gov
Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.orgwikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne would result in the formation of a 2-alkynyl-5-fluoro-3-(methylthio)pyridine. Mild reaction conditions are a hallmark of this transformation. wikipedia.orgorganic-chemistry.org
The table below summarizes representative conditions for these cross-coupling reactions.
Table 1: Representative Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 2-Aryl-5-fluoro-3-(methylthio)pyridine |
| Sonogashira | Terminal alkyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 2-Alkynyl-5-fluoro-3-(methylthio)pyridine |
Heck and Negishi Couplings: While specific examples for this compound are not detailed in the provided search results, the Heck reaction (coupling with an alkene) and the Negishi coupling (coupling with an organozinc reagent) represent further potential pathways for C-C bond formation at the bromine-substituted position.
Nucleophilic Displacement of Bromine
Direct nucleophilic displacement of the bromine atom on an aromatic ring is generally challenging. However, in some polyhalogenated aromatic compounds, displacement of bromine can occur, though it is often less favorable than the displacement of fluorine in nucleophilic aromatic substitution (SNAr) reactions. rsc.org For instance, studies on bromopolyfluoroaromatic compounds have shown that the displacement of bromine by nucleophiles like sodium methoxide (B1231860) is a competing process alongside fluorine displacement. rsc.org The development of methods for the nucleophilic substitution of alkylbromides using reagents like Et₃N·3HF has also been explored, offering pathways to introduce fluorine. nih.gov
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental reaction for converting organic halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org This reaction is commonly performed at low temperatures using organolithium reagents like n-butyllithium or t-butyllithium. tcnj.edu
For this compound, treatment with a strong organolithium base would lead to the formation of a lithiated pyridine intermediate. This highly reactive species could then be quenched with an electrophile (e.g., an aldehyde, ketone, or carbon dioxide) to introduce a new functional group at the 2-position. The use of Grignard reagents, such as isopropylmagnesium chloride, also provides a route for halogen-metal exchange, often with greater functional group tolerance. wikipedia.orgnih.gov
Reactions of the Fluorine Moiety
The fluorine atom, influenced by the electron-withdrawing nature of the pyridine nitrogen, also presents opportunities for functionalization.
Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions
In nucleophilic aromatic substitution (SNAr) reactions, fluorine is often a better leaving group than other halogens. stackexchange.com This is attributed to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. stackexchange.com Therefore, the fluorine atom at the 5-position of this compound is a potential site for nucleophilic attack, provided the ring is sufficiently activated. The pyridine nitrogen atom contributes to this activation. It is plausible that a strong nucleophile could displace the fluoride (B91410) ion, leaving the bromide intact, especially under carefully controlled conditions. This selectivity allows for sequential functionalization of the molecule.
Potential for C-F Bond Activation Studies
The activation and functionalization of carbon-fluorine bonds is a significant area of modern chemical research due to the strength and inertness of the C-F bond. acs.org While challenging, transition metal-mediated C-F bond activation in fluoropyridines has been achieved. acs.orgox.ac.ukst-andrews.ac.uk These reactions often involve oxidative addition to a low-valent metal center. acs.orgox.ac.ukst-andrews.ac.uk
For this compound, studies could explore the selective activation of the C-F bond over the C-Br bond, or even C-H bonds, using various transition metal complexes. acs.orgox.ac.ukst-andrews.ac.uk Factors such as the choice of metal (e.g., nickel, palladium, platinum), ligands, and reaction conditions would be critical in determining the outcome and regioselectivity of such transformations. acs.orgox.ac.ukchemrxiv.org The development of catalytic hydrodefluorination of fluoropyridines highlights the progress in this field. chemrxiv.org
Chemical Modifications of the Methylthio Group
The methylthio group (-SCH3) at the 3-position of the pyridine ring is a key site for chemical modification, offering pathways to a variety of derivatives with potentially altered biological and chemical properties. These modifications primarily involve oxidation of the sulfur atom, cleavage of the carbon-sulfur bond, and nucleophilic attack on the sulfur itself.
The sulfur atom of the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation significantly alters the electronic properties and steric bulk of the substituent. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of analogous methylthio-substituted pyridines is a well-established reaction. For instance, the oxidation of 3-Bromo-5-methyl-2-(methylthio)pyridine to its sulfoxide or sulfone is a known transformation.
The oxidation can be controlled to yield either the sulfoxide or the sulfone by careful selection of the oxidizing agent and reaction conditions.
To Sulfoxide: Milder oxidizing agents are typically employed for the selective conversion of the sulfide (B99878) to a sulfoxide. Common reagents for this transformation include:
Hydrogen peroxide (H₂O₂) in a suitable solvent like acetic acid.
Sodium periodate (B1199274) (NaIO₄).
meta-Chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts at low temperatures.
To Sulfone: Stronger oxidizing agents or harsher reaction conditions are required to achieve the full oxidation to the sulfone. Reagents for this transformation include:
Excess m-CPBA.
Potassium permanganate (B83412) (KMnO₄).
Oxone® (potassium peroxymonosulfate).
The resulting sulfoxides and sulfones are valuable intermediates in their own right, as the sulfinyl and sulfonyl groups can act as leaving groups in nucleophilic substitution reactions or participate in further chemical transformations.
Table 1: Predicted Oxidation Reactions of this compound
| Starting Material | Product | Reagent Example |
| This compound | 2-Bromo-5-fluoro-3-(methylsulfinyl)pyridine | m-CPBA (1 equivalent) |
| This compound | 2-Bromo-5-fluoro-3-(methylsulfonyl)pyridine | m-CPBA (>2 equivalents) |
This table is based on the general reactivity of methylthio-substituted pyridines.
Desulfurization involves the removal of the methylthio group and its replacement with a hydrogen atom. This can be a useful synthetic strategy to obtain the corresponding 3-unsubstituted pyridine derivative. Raney Nickel is a common reagent for this type of transformation, providing a source of hydrogen and a catalytic surface for the cleavage of the carbon-sulfur bond. The reaction typically proceeds under neutral conditions with heating.
While less common than oxidation, the sulfur atom of the methylthio group can be subject to nucleophilic attack, particularly if activated. This can lead to the displacement of the methyl group or cleavage of the pyridine-sulfur bond. The feasibility of such reactions would depend on the nature of the nucleophile and the reaction conditions.
Ring Transformations and Cycloaddition Reactions
The pyridine ring, being an electron-deficient heterocycle, can participate in various ring transformation and cycloaddition reactions, although these are generally less common than for more electron-rich aromatic systems.
Ring transformation reactions of pyridines often require initial activation, such as N-alkylation or N-oxidation, to overcome the inherent aromatic stability of the ring. amphoteros.com Once activated, the pyridine ring can be susceptible to cleavage by nucleophiles, leading to open-chain intermediates that can subsequently cyclize to form different heterocyclic or carbocyclic systems. clockss.org While specific examples involving this compound are not reported, the general principles of pyridine chemistry suggest that such transformations could be possible under specific conditions.
Cycloaddition reactions involving the pyridine ring are also a possibility, though they are often challenging due to the aromaticity of the pyridine system. Pyridines can act as dienes or dienophiles in Diels-Alder reactions, but this reactivity is highly dependent on the substituents present on the ring. rsc.orgyoutube.com Electron-withdrawing groups, such as the bromo and fluoro substituents in the target molecule, can influence the dienophilic or dienic character of the pyridine ring. Intramolecular cycloadditions are generally more facile than their intermolecular counterparts. youtube.com Furthermore, pyridinium (B92312) ylides, formed by the reaction of pyridines with suitable reagents, can undergo [3+2] cycloaddition reactions with various dipolarophiles. acs.org The presence of the bromo, fluoro, and methylthio groups would be expected to modulate the stability and reactivity of any such intermediates, thereby influencing the course of potential cycloaddition reactions.
Computational and Spectroscopic Investigation Methodologies
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of 2-Bromo-5-fluoro-3-(methylthio)pyridine, each providing unique insights into its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, a combination of NMR experiments would be employed.
¹H NMR: Proton NMR would identify the chemical environment of the hydrogen atoms. The spectrum is expected to show signals for the two aromatic protons on the pyridine (B92270) ring and a distinct singlet for the three protons of the methylthio (-SCH₃) group. The coupling between the aromatic protons and with the fluorine atom would provide critical information about their relative positions.
¹³C NMR: This technique maps the carbon skeleton of the molecule. The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule (five in the pyridine ring and one in the methyl group). The chemical shifts would be influenced by the attached substituents (Br, F, and SCH₃).
¹⁹F NMR: As fluorine has a natural abundance of 100% for the ¹⁹F isotope and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. wikipedia.org It provides a distinct signal for the fluorine atom on the pyridine ring. The chemical shift and coupling constants, particularly couplings to adjacent protons (³JH-F) and carbons (JC-F), are powerful tools for confirming the fluorine's position. wikipedia.org The chemical shift range in ¹⁹F NMR is vast, allowing for clear signal dispersion. wikipedia.org
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between atoms. COSY would confirm the coupling between adjacent protons, while HSQC and HMBC would link protons to their directly attached carbons and to carbons further away, respectively, ultimately piecing together the complete molecular structure.
Vibrational spectroscopy probes the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and the methyl group, C=C and C=N stretching vibrations from the pyridine ring, and C-S stretching from the methylthio group. The C-F and C-Br stretching vibrations would also be present, typically in the fingerprint region of the spectrum. For related compounds like 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine, FT-IR is used to confirm the identity of the substance. thermofisher.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The pyridine ring vibrations and the C-S bond would likely produce strong signals in the Raman spectrum. For the related compound 5-Bromo-2-fluoro-3-methylpyridine, FT-Raman spectroscopy has been utilized for characterization. nih.gov
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. For an aromatic heterocyclic compound like this compound, the spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the pyridine ring's conjugated system. The positions and intensities of these bands are influenced by the various substituents (Br, F, SCH₃), which act as auxochromes, modifying the absorption characteristics of the parent pyridine chromophore.
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which would appear as two peaks of nearly equal intensity (the M⁺ and M+2 peaks) due to the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula, C₆H₅BrFNS. guidechem.com Fragmentation patterns observed in the spectrum would offer further structural clues, showing the loss of fragments such as the methyl group, bromine, or the thiomethyl group.
Chromatographic techniques are essential for separating the compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of non-volatile compounds. For related compounds like 2-Bromo-5-fluoropyridine, purity is often determined by HPLC. chemimpex.com A suitable reversed-phase column and a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used to achieve separation, with detection commonly performed by a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. GC-MS would be used to verify the purity of this compound and confirm its identity by comparing the resulting mass spectrum with known data. Analysis of related compounds frequently uses GC to determine purity. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and versatile technique that couples HPLC with mass spectrometry. It is particularly useful for analyzing compounds that are not suitable for GC. LC-MS can be used to identify and quantify this compound in complex mixtures, providing both retention time and mass-to-charge ratio data for definitive identification. bldpharm.combldpharm.com
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict and understand the molecular properties of this compound. These computational methods can model the molecule's three-dimensional structure, predict its spectroscopic properties (NMR, IR), and calculate various electronic parameters. For instance, calculations can determine the molecule's electrostatic potential surface, frontier molecular orbitals (HOMO and LUMO), and other descriptors that provide insight into its reactivity and intermolecular interactions. Such modeling has been applied to structurally similar compounds to support experimental findings. nih.gov
Table 1: Computed Properties for this compound
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 12.89 Ų | chemscene.com |
| LogP | 2.7051 | chemscene.com |
| Hydrogen Bond Acceptor Count | 2 | chemscene.com |
| Rotatable Bond Count | 1 | chemscene.com |
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is a widely used approach for quantum chemistry calculations due to its favorable balance between computational cost and accuracy. arxiv.org
The core principle of DFT is to model a system of interacting electrons by its electron density, rather than its many-electron wavefunction. The geometry of a molecule can be optimized using DFT by finding the arrangement of atoms that corresponds to the lowest possible ground state energy, which represents the most stable structure. stackexchange.comresearchgate.net This optimization process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. researchgate.net The outcome of a DFT geometry optimization provides precise predictions of bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure based on electronic interactions. researchgate.net
For this compound, a DFT study, likely employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), would yield its optimized molecular geometry. The results would be presented in a table detailing the calculated bond lengths and angles.
Illustrative Data Table: Predicted Geometric Parameters The following table is a hypothetical representation of data that would be generated from a DFT analysis. Specific data for this compound is not currently available in published literature.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-Br | [value] | N1-C2-C3 | [value] |
| C3-S | [value] | C2-C3-C4 | [value] |
| S-C(methyl) | [value] | C2-C3-S | [value] |
| C5-F | [value] | C4-C3-S | [value] |
| C4-C5 | [value] | C3-C4-C5 | [value] |
| C5-C6 | [value] | C4-C5-F | [value] |
| N1-C2 | [value] | C4-C5-C6 | [value] |
| N1-C6 | [value] | F-C5-C6 | [value] |
HOMO-LUMO Analysis and Charge Distribution Calculations
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity of a molecule. irjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This indicates higher polarizability, lower kinetic stability, and greater chemical reactivity. irjweb.com Conversely, a large HOMO-LUMO gap implies high stability and lower chemical reactivity. irjweb.com
Analysis of the HOMO and LUMO energy levels for this compound would provide insight into its electrophilic and nucleophilic nature. wuxiapptec.com The distribution of these orbitals across the molecule would indicate the likely sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated.
Illustrative Data Table: Calculated Reactivity Descriptors The following table is a hypothetical representation of data that would be generated from a HOMO-LUMO analysis. Specific data for this compound is not currently available in published literature.
| Parameter | Value (eV) |
| HOMO Energy | [value] |
| LUMO Energy | [value] |
| HOMO-LUMO Gap (ΔE) | [value] |
| Ionization Potential (I) | [value] |
| Electron Affinity (A) | [value] |
| Electronegativity (χ) | [value] |
| Chemical Hardness (η) | [value] |
| Chemical Softness (S) | [value] |
| Electrophilicity Index (ω) | [value] |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemist-friendly interpretation of a quantum mechanical wavefunction in terms of classic Lewis structures, lone pairs, and delocalization effects. wisc.eduwikipedia.org NBOs are localized orbitals with maximum electron density, offering a picture of the "natural Lewis structure" of a molecule. wikipedia.org
The analysis investigates donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals within the molecule. uba.ar These interactions, primarily between bonding or lone-pair NBOs and antibonding NBOs, are key to understanding intramolecular phenomena like hyperconjugation and resonance. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction and electron delocalization, which contributes to the stability of the molecule. uba.ar
For this compound, NBO analysis would reveal the nature of its chemical bonds (covalent vs. ionic character), the hybridization of atomic orbitals, and the extent of electron delocalization. It would identify the key stabilizing hyperconjugative interactions, for instance, between the lone pairs on the nitrogen, fluorine, or sulfur atoms and the antibonding orbitals of the pyridine ring.
Illustrative Data Table: Second-Order Perturbation Analysis of Donor-Acceptor Interactions The following table is a hypothetical representation of data that would be generated from an NBO analysis. Specific data for this compound is not currently available in published literature.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N1 | π(C2-C3) | [value] |
| LP (1) N1 | π(C4-C5) | [value] |
| LP (2) F | σ(C4-C5) | [value] |
| LP (1) S | σ(C2-C3) | [value] |
| π (C5-C6) | π*(N1-C2) | [value] |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. researchgate.net An MEP map illustrates the charge distribution on the surface of a molecule, providing a guide to its electrophilic and nucleophilic sites. researchgate.net
The map is color-coded to represent different electrostatic potential values. Typically, regions of negative potential, which are rich in electrons and prone to electrophilic attack, are colored red. researchgate.net Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack, are colored blue. researchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net
An MEP map of this compound would visually identify the electron-rich and electron-deficient areas. The electronegative fluorine atom and the nitrogen atom of the pyridine ring would likely be associated with regions of negative potential (red), indicating them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the methyl group would likely show positive potential (blue), marking them as potential sites for nucleophilic interaction. arxiv.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. nih.govnih.gov
Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated after a geometry optimization. researchgate.net These calculations help in the assignment of vibrational modes observed in experimental spectra. Theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, improving agreement with experimental values. nih.gov
Similarly, electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of excited states, allowing for the prediction of absorption wavelengths (λmax) and oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, these computational predictions would provide a theoretical spectrum that could aid in the analysis of experimental spectroscopic data, confirming the compound's structure.
Illustrative Data Table: Predicted Vibrational and Electronic Spectra The following table is a hypothetical representation of data that would be generated from computational spectroscopic predictions. Specific data for this compound is not currently available in published literature.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | IR Intensity | Raman Activity |
| C-H stretch (methyl) | [value] | [value] | [value] |
| C-F stretch | [value] | [value] | [value] |
| C-S stretch | [value] | [value] | [value] |
| C-Br stretch | [value] | [value] | [value] |
| Pyridine ring stretch | [value] | [value] | [value] |
| Electronic Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | [value] | [value] | [HOMO→LUMO] |
| S0 → S2 | [value] | [value] | [HOMO-1→LUMO] |
Applications in Advanced Organic Synthesis and Materials Science
2-Bromo-5-fluoro-3-(methylthio)pyridine as a Key Building Block for Complex Architectures
The compound serves as a foundational component for the synthesis of intricate molecules, leveraging its inherent reactivity to build sophisticated chemical structures. Its utility stems from the presence of multiple functional groups that can participate in a wide array of chemical transformations.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1357946-44-1 chemscene.com |
| Molecular Formula | C₆H₅BrFNS chemscene.com |
| Molecular Weight | 222.08 g/mol chemscene.com |
| Topological Polar Surface Area (TPSA) | 12.89 Ų chemscene.com |
| LogP | 2.7051 chemscene.com |
The structure of this compound makes it an adept precursor for synthesizing a variety of novel heterocyclic systems. Pyridine (B92270) derivatives are frequently used as starting materials for more complex fused-ring heterocycles which are prominent in medicinal chemistry. sciepub.commdpi.com For instance, related bromo-substituted acetyl pyridines can react with reagents like malononitrile (B47326) or thiourea (B124793) to form furan (B31954) and thiazole (B1198619) derivatives, respectively. ekb.eg The bromo group and the pyridine nitrogen in the target compound provide reactive centers that can be exploited for cyclization reactions to form fused systems, such as thiadiazoles. sciepub.comnih.gov The synthesis of such diverse heterocyclic compounds is of great interest due to their wide-ranging biological activities. sciepub.com
The bromine atom at the C-2 position of the pyridine ring is a key functional group for introducing further molecular diversity. It serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. innospk.commdpi.com This reaction allows for the formation of new carbon-carbon bonds by coupling the bromopyridine with various arylboronic acids. mdpi.com This methodology provides a powerful and efficient route to a library of poly-substituted pyridine derivatives, where new aryl or heteroaryl groups are appended to the core structure. mdpi.com The ability to selectively functionalize the pyridine ring is crucial for fine-tuning the electronic and steric properties of the final molecule.
Illustrative Suzuki Cross-Coupling Reactions
| Reactant 1 | Reactant 2 (Arylboronic Acid) | Potential Product |
|---|---|---|
| This compound | Phenylboronic acid | 5-Fluoro-3-(methylthio)-2-phenylpyridine |
| This compound | 4-Methoxyphenylboronic acid | 5-Fluoro-2-(4-methoxyphenyl)-3-(methylthio)pyridine |
Pyridine and its derivatives are considered "privileged structures" in medicinal chemistry, as they are integral components of numerous natural products and synthetic drugs with diverse biological activities. mdpi.comresearchgate.net The incorporation of fluorine, as seen in this compound, is a common strategy in drug design to improve metabolic stability and bioavailability. innospk.com Related substituted bromofluoropyridines serve as critical intermediates in the synthesis of high-value pharmaceutical agents. For example, the closely related compound 2-methoxy-3-bromo-5-fluoropyridine is a key fragment for the second-generation TRK inhibitor LOXO-195, highlighting the importance of this structural motif in modern drug discovery. google.com The ability to use this compound as a scaffold allows for the creation of libraries of potential drug candidates for various therapeutic targets. ekb.egresearchgate.net
The agrochemical industry widely utilizes pyridine derivatives to synthesize a range of highly effective and low-toxicity pesticides. agropages.com The structural elements of this compound are relevant to this field. Chlorinated and fluorinated methylpyridines are key intermediates for a variety of pesticides, including herbicides and insecticides. agropages.com For instance, intermediates like 2-chloro-5-chloromethylpyridine (CCMP) are used to produce major insecticides such as imidacloprid (B1192907) and acetamiprid. agropages.com The presence of both a halogen (bromine) and a fluorine atom on the pyridine ring of the title compound makes it a valuable intermediate for developing new agrochemical products with potentially enhanced efficacy and desirable environmental profiles. innospk.comagropages.com
Design and Synthesis of Functional Materials Precursors
Beyond biological applications, substituted pyridines are also building blocks for functional materials, including those with specific optical or electronic properties. researchgate.net
While less documented than its role in small molecule synthesis, this compound possesses features that could allow its use as a monomer precursor in materials science. Molecules with at least two reactive sites can, in principle, undergo polymerization. The bromine atom on the pyridine ring is a reactive handle that can participate in various coupling reactions. Through further synthetic modification, a second reactive group could be introduced onto the molecule, transforming it into a bifunctional monomer. Such a monomer could then be incorporated into the backbone of polymers or oligomers through processes like polycondensation or step-growth polymerization, potentially imparting desirable thermal, electronic, or photophysical properties to the resulting material.
Application in Supramolecular Chemistry
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. The specific arrangement of functional groups in "this compound" makes it a promising, albeit currently under-explored, candidate as a versatile building block for the construction of novel supramolecular architectures. Its potential stems from the presence of multiple interaction sites: the pyridine nitrogen, the bromine atom, the fluorine atom, and the sulfur atom of the methylthio group. Each of these can participate in various non-covalent interactions, such as halogen bonding, hydrogen bonding, and π-π stacking, which are fundamental to the principles of molecular self-assembly and crystal engineering.
The lone pair of electrons on the nitrogen atom in the pyridine ring allows it to act as a potent hydrogen and halogen bond acceptor. mdpi.com This property is extensively utilized in the construction of supramolecular assemblies. mdpi.com For instance, pyridine-amide based ligands are known for their structural flexibility and their capacity to coordinate with metal ions, forming discrete molecular assemblies with diverse topologies and applications. rsc.org Similarly, the nitrogen atom in azopyridine derivatives serves as a powerful hydrogen and halogen bond acceptor, facilitating the formation of supramolecular structures. mdpi.com
The bromine atom at the 2-position of the pyridine ring is a key feature that can direct the assembly of molecules through halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). In recent years, halogen bonding has been increasingly recognized as a significant force in crystal engineering. The interaction involving bromine, known as a C-Br···X bond (where X is a halogen bond acceptor), plays a crucial role in the self-association of molecules. Studies on related halopyridinium salts have demonstrated the formation of C-Br···I⁻ halogen bonds. researchgate.net The strategic placement of a bromine atom on a pyridine ring, as seen in "this compound," offers a reliable tool for programming the orientation of molecules in the solid state to form predictable supramolecular patterns. For example, 2-bromo-4-fluoropyridine (B1291336) has been used to synthesize bis(pyridine) ligands that can stabilize iodine cations through [N−I−N]⁺ halogen bonding. ossila.com
Furthermore, the fluorine atom at the 5-position can also participate in weaker halogen bonds and other non-covalent interactions, such as C-F···π interactions, which have been observed in the crystal structures of related fluorinated compounds. nih.gov While the fluorine atom is a weaker halogen bond donor compared to bromine or iodine, its high electronegativity can influence the electronic properties of the pyridine ring, thereby modulating the strength of other intermolecular interactions. The presence of both bromine and fluorine offers the potential for creating complex, multi-point interaction motifs within a supramolecular structure.
While direct experimental studies on the supramolecular chemistry of "this compound" are not yet prevalent in the literature, the well-documented behavior of similarly functionalized pyridine derivatives provides a strong basis for its potential applications. The combination of a strong halogen bond donor (bromine), a potential hydrogen/halogen bond acceptor (pyridine nitrogen and sulfur), and a modulating fluorine substituent makes this compound a highly attractive building block for the rational design of advanced supramolecular materials.
Interactive Data Table: Potential Non-Covalent Interactions in this compound
| Functional Group | Potential Interaction Type | Role in Supramolecular Assembly |
| Pyridine Nitrogen | Hydrogen Bonding, Halogen Bonding | Acts as a Lewis base (acceptor) to direct molecular assembly. mdpi.com |
| Bromine Atom | Halogen Bonding (C-Br···X) | Acts as a directional halogen bond donor to control crystal packing. researchgate.net |
| Fluorine Atom | Weak Halogen Bonding, C-F···π Interactions | Modulates electronic properties and participates in weaker interactions. nih.gov |
| Methylthio Group (Sulfur) | Halogen Bonding, Hydrogen Bonding | Can act as a secondary acceptor site, influencing packing. mdpi.comnih.gov |
Structure Activity Relationship Sar Studies and Molecular Target Interactions Mechanistic Focus
Rational Design Principles for Modifying 2-Bromo-5-fluoro-3-(methylthio)pyridine Scaffolds
In the absence of direct studies on this compound, the rational design principles for modifying such a scaffold would hypothetically follow established medicinal chemistry strategies. The core pyridine (B92270) ring offers several vectors for modification. Key positions for derivatization would include the bromine atom at position 2, the fluorine atom at position 5, and the methylthio group at position 3.
Modification of the Bromine Substituent: The bromine atom is a versatile handle for synthetic modification. It can be replaced with various other groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, or alkyl substituents. nih.gov This allows for the exploration of different steric and electronic environments to potentially enhance binding affinity to a biological target.
Modification of the Fluorine Substituent: The fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring due to its high electronegativity. It can impact the pKa of the pyridine nitrogen and form hydrogen bonds or other non-covalent interactions with a target protein. Modifications at this position are less common than at the bromo-position but could involve replacement with other halogens or small alkyl groups to probe the effect of electronics and sterics on activity.
Modification of the Methylthio Group: The 3-(methylthio) group offers several avenues for modification. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which would drastically alter the group's electronic and hydrogen bonding capabilities. The methyl group could be replaced with larger alkyl or aryl groups to explore potential hydrophobic pockets in a binding site.
Exploration of Molecular Interaction Mechanisms
Specific data on the molecular interaction mechanisms of this compound is not available. The following subsections discuss hypothetical interaction mechanisms based on the structural features of the molecule.
Enzyme Binding and Inhibition Mechanisms
There are no specific studies detailing the enzyme binding and inhibition mechanisms of this compound. Generally, pyridine-containing compounds are known to inhibit a wide range of enzymes. For instance, some thienopyrimidine derivatives, which also contain a nitrogen-containing heterocycle, have been studied as phosphodiesterase IV (PDE4) inhibitors. researchgate.net The nitrogen atom of the pyridine ring in this compound could potentially act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. The various substituents would then modulate the binding affinity and selectivity.
Correlation of Electronic and Steric Parameters with Molecular Activity
A quantitative structure-activity relationship (QSAR) study correlating the electronic and steric parameters of this compound with a specific molecular activity has not been reported. Such a study would involve synthesizing a series of analogs with varying substituents and measuring their biological activity. The electronic effects (e.g., Hammett constants) and steric effects (e.g., Taft parameters) of the substituents would then be correlated with the observed activity to build a predictive model. For many classes of bioactive compounds, a clear relationship between these parameters and activity has been established.
Advanced Computational Tools in SAR Prediction
While no specific computational studies on this compound were found, computational tools are instrumental in modern drug discovery for predicting SAR.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This can provide insights into the binding mode and potential interactions. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. These methods have been successfully applied to various pyridine and purine (B94841) derivatives to understand their binding to targets like the histamine (B1213489) H3 receptor. nih.govmdpi.com In the absence of experimental data, these computational approaches would be the first step in hypothesizing a molecular target and understanding the SAR of this compound.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyridine derivatives, including compounds structurally related to this compound, QSAR studies are instrumental in elucidating the specific molecular features that govern their interactions with biological targets. These models provide predictive tools for designing novel molecules with enhanced potency and selectivity.
The development of a QSAR model typically involves the following key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.
Model Building: Statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are used to generate a mathematical equation that links the molecular descriptors to the biological activity.
Model Validation: The predictive power and robustness of the generated QSAR model are rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation, q²) and external validation with a separate test set of compounds.
While specific QSAR studies focusing exclusively on this compound are not extensively reported in the public domain, valuable insights can be drawn from studies on structurally analogous pyridine derivatives. For instance, research on substituted pyridine derivatives as inhibitors of various protein kinases often involves the development of 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govcncb.ac.cn
In a representative 3D-QSAR study on a series of pyridine-substituted pyrimidines as Mer kinase inhibitors, a CoMSIA model was developed. cncb.ac.cn This model demonstrated a strong correlation between the structural features of the compounds and their inhibitory activity. The statistical significance of the model was confirmed by a cross-validated correlation coefficient (q²) of 0.599 and a non-cross-validated correlation coefficient (r²) of 0.984. cncb.ac.cn The external predictive ability of the model was also found to be robust, with a predictive r² of 0.728. cncb.ac.cn Such models typically generate contour maps that visualize the regions around the aligned molecules where specific properties (steric bulk, electrostatic potential, hydrophobicity) are favorable or unfavorable for biological activity.
To illustrate the data typically involved in a QSAR study of substituted pyridines, the following interactive table presents a hypothetical dataset based on parameters often reported in the literature for kinase inhibitors.
| Compound | Structure | pIC₅₀ | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) |
| This compound | Br-C1=C(F)C=C(SC)N=C1 | - | 238.11 | 2.85 | 38.69 |
| Analog 1 | Cl-C1=C(F)C=C(SC)N=C1 | 6.5 | 193.66 | 2.55 | 38.69 |
| Analog 2 | Br-C1=C(F)C=C(S(=O)C)N=C1 | 5.8 | 254.11 | 1.80 | 55.92 |
| Analog 3 | Br-C1=C(F)C=C(S(=O)(=O)C)N=C1 | 5.2 | 270.11 | 1.65 | 78.45 |
Note: The pIC₅₀ values in this table are hypothetical and for illustrative purposes only, as a dedicated QSAR study for this compound with a full dataset is not publicly available. The molecular descriptors are calculated values.
The research findings from QSAR studies on analogous pyridine series often highlight the importance of specific substitutions on the pyridine ring for modulating biological activity. For example, the electronic properties and the size of the substituent at the 3-position can significantly influence the binding affinity of the molecule to its target. The development of predictive QSAR models, as demonstrated in studies on related pyridine kinase inhibitors, serves as a powerful tool in the rational design of new and more potent therapeutic agents. nih.govcncb.ac.cn
Future Perspectives and Research Directions for 2 Bromo 5 Fluoro 3 Methylthio Pyridine Chemistry
Emerging Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of highly substituted pyridines often involves multi-step sequences that can be inefficient and generate significant waste. Future research will undoubtedly focus on developing more atom-economical and environmentally benign methods for the preparation of 2-Bromo-5-fluoro-3-(methylthio)pyridine and its analogues.
Green Chemistry and Advanced Synthetic Platforms: Modern synthetic strategies are increasingly aligned with the principles of green chemistry, emphasizing reduced energy consumption, use of renewable feedstocks, and minimization of hazardous substances. rasayanjournal.co.in For pyridine (B92270) synthesis, this includes the adoption of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields compared to conventional heating. nih.govacs.org One-pot multicomponent reactions (MCRs) are also a key area, allowing for the construction of complex pyridine rings from simple precursors in a single operation, thereby enhancing efficiency and reducing waste. researchgate.netnih.gov
Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of heterocyclic compounds. interchim.fr Continuous-flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher reproducibility, improved safety for hazardous reactions, and easier scalability. acs.orgacs.orgthieme-connect.de The synthesis of this compound could be significantly optimized by transitioning from batch to continuous-flow processes.
Catalytic C-H Functionalization: A paradigm shift in synthetic chemistry involves the direct functionalization of carbon-hydrogen (C-H) bonds. beilstein-journals.orgnih.gov Transition-metal-catalyzed C-H activation provides a direct route to install new functional groups onto the pyridine core without the need for pre-functionalized starting materials, thus shortening synthetic sequences. thieme-connect.comacs.org Emerging methods using photoredox catalysis, often with visible light, offer mild and highly selective ways to form new C-C or C-heteroatom bonds, including the functionalization of pyridines via radical intermediates. nih.govresearchgate.netacs.orgresearchgate.netunibo.it Future syntheses of the target compound could involve late-stage installation of the bromo, fluoro, or methylthio groups via these advanced catalytic methods.
Table 1: Comparison of Synthetic Approaches for Functionalized Pyridines
| Methodology | Advantages | Disadvantages | Relevance to this compound |
|---|---|---|---|
| Classical Condensation (e.g., Hantzsch, Bohlmann-Rahtz) | Well-established, reliable for certain substitution patterns. interchim.frbeilstein-journals.org | Often requires harsh conditions, multi-step precursor synthesis, generates waste. | Foundational, but likely to be superseded by more efficient methods. |
| Microwave-Assisted Synthesis (MAOS) | Rapid heating, shorter reaction times, often higher yields, improved process control. nih.govacs.org | Scalability can be a challenge, requires specialized equipment. | Ideal for rapid optimization of synthetic steps and library synthesis. |
| Flow Chemistry | Excellent control, enhanced safety, easy scalability, high reproducibility. acs.orgthieme-connect.de | Higher initial equipment cost, potential for clogging with solid byproducts. | Suitable for safe and scalable production of the target intermediate. |
| C-H Functionalization / Photoredox Catalysis | High atom economy, late-stage functionalization possible, mild reaction conditions. beilstein-journals.orgnih.govresearchgate.net | Catalyst cost/toxicity, regioselectivity can be challenging to control. | Offers novel, direct routes for installing the required functional groups. |
Exploration of Novel Reactivity Patterns
The unique arrangement of the bromo, fluoro, and methylthio substituents on the pyridine ring of this compound creates a rich landscape for chemical transformations. Each functional group serves as a handle for selective modification, allowing for the programmed and divergent synthesis of a wide array of derivatives.
The pyridine ring itself is electron-deficient, which generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. youtube.comquimicaorganica.orguoanbar.edu.iq The combined electronic effects of the electron-withdrawing fluorine and bromine atoms and the potentially electron-donating (via resonance) methylthio group create a unique electronic environment that will dictate the regioselectivity of further reactions.
Site-Selective Functionalization:
C2-Bromo Group: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. It can serve as a linchpin for introducing aryl, alkyl, or other functional groups via Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing a powerful tool for molecular diversification. innospk.com
C5-Fluoro Group: The fluorine atom significantly influences the molecule's electronic properties and can enhance metabolic stability in resulting drug candidates. innospk.comacs.org While generally a poor leaving group in nucleophilic aromatic substitution (SNAr), its departure can be facilitated by strong nucleophiles or by activation from other groups on the ring.
C3-Methylthio Group: The sulfur atom of the methylthio group is a versatile functional handle. It can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, which are important pharmacophores that can act as hydrogen bond acceptors. This oxidation also profoundly alters the electronic nature of the pyridine ring, potentially enabling subsequent reactions.
Remaining C-H Positions: The pyridine ring contains unsubstituted C-H bonds that are targets for direct functionalization. Modern C-H activation or metallation-substitution protocols could enable the selective introduction of additional substituents, further expanding the molecular complexity. nih.govacs.org
Future research should focus on systematically mapping the reactivity of each site, establishing orthogonal reaction conditions that allow for the selective manipulation of one functional group in the presence of the others.
Advanced Applications in Targeted Synthesis
Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, valued for their ability to engage in biological interactions and their favorable physicochemical properties. nih.govresearchgate.net The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. nih.govacs.org
Given its trifunctional nature, this compound is an ideal scaffold for the construction of compound libraries for high-throughput screening. For instance, it could serve as a key intermediate in the synthesis of inhibitors for protein kinases or other enzyme targets where a substituted pyridine core is known to be effective. Research has shown that thioether-substituted pyridines and pyrazoles can act as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are implicated in cancer. nih.gov The target compound provides a direct precursor to such structures.
The strategic placement of the bromo, fluoro, and methylthio groups allows for its use as a versatile building block in fragment-based drug discovery and for the late-stage functionalization of complex molecules. uni-muenster.de Future work will likely see this compound used in the targeted synthesis of novel drug candidates, agrochemicals, and functional organic materials.
Integration of Computational and Experimental Approaches for Deeper Understanding
The synergy between computational chemistry and experimental synthesis is revolutionizing how chemical research is conducted. For a complex molecule like this compound, computational methods, particularly Density Functional Theory (DFT), offer powerful predictive capabilities that can guide and accelerate experimental work. acs.org
Predictive Chemistry: DFT calculations can be employed to predict a range of molecular properties and behaviors before a single experiment is run. ias.ac.inresearchgate.net This includes:
Structural and Electronic Properties: Calculation of bond lengths, bond angles, and electronic charge distribution can provide insight into the molecule's ground-state geometry and stability. nih.govdergipark.org.tr
Reactivity Prediction: Mapping the molecular electrostatic potential (MEP) and analyzing frontier molecular orbitals (HOMO/LUMO) can identify the most likely sites for electrophilic or nucleophilic attack, predicting the regioselectivity of reactions. ias.ac.inresearchgate.net
Mechanistic Elucidation: Reaction pathways and transition state energies can be modeled to understand complex reaction mechanisms, rationalize observed outcomes, and optimize reaction conditions for higher yields and selectivity. acs.org
Table 2: Role of Computational Chemistry in Studying this compound
| Computational Method | Application | Expected Insight |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization | Provides the most stable 3D structure and key bond parameters. |
| Molecular Electrostatic Potential (MEP) | Reactivity Site Prediction | Identifies electron-rich and electron-poor regions, guiding predictions for electrophilic and nucleophilic attack. ias.ac.in |
| Frontier Molecular Orbital (FMO) Analysis | Electronic Reactivity | Analysis of HOMO and LUMO energies helps predict reactivity in pericyclic reactions and with various reagents. dergipark.org.tr |
| Transition State (TS) Calculation | Mechanistic Studies | Elucidates reaction pathways, calculates activation energies, and explains regioselectivity. researchgate.net |
By integrating these in silico studies with practical laboratory experiments, researchers can adopt a more rational design-build-test-learn cycle. Computational predictions can minimize the number of experiments needed, reducing cost and waste. Conversely, experimental results provide crucial validation for theoretical models, leading to the refinement of computational methods and a deeper, more fundamental understanding of the chemical principles governing the reactivity and application of this compound.
Q & A
Q. What are the optimal synthetic routes for preparing 2-bromo-5-fluoro-3-(methylthio)pyridine?
The synthesis typically involves halogenation and functional group introduction strategies. For example:
- Stepwise halogenation : Start with a pyridine scaffold and introduce bromine and fluorine via directed ortho-metalation or electrophilic substitution. Methylthio groups can be added using nucleophilic displacement of a leaving group (e.g., Cl⁻) with methylthiolate .
- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may replace bromine with other aryl groups, though fluorine’s electron-withdrawing nature may influence reactivity . Key considerations : Solvent polarity, temperature, and protecting groups (e.g., for the methylthio moiety during halogenation).
Q. How can spectroscopic methods (NMR, MS) distinguish this compound from structural analogs?
- ¹H/¹³C NMR : Fluorine (δ ~ -120 ppm in ¹³C NMR) and bromine (deshielded aromatic protons) produce distinct splitting patterns. Methylthio groups (δ ~ 2.5 ppm in ¹H NMR) show singlet peaks due to three equivalent protons .
- Mass spectrometry : Molecular ion peaks at m/z 235 (C₇H₆BrFNS) with characteristic fragmentation (e.g., loss of Br⁻ or SCH₃) . Validation : Compare with PubChem or ECHA data for analogous compounds .
Q. What are the stability challenges of this compound under storage or reaction conditions?
- Light sensitivity : Bromine and sulfur substituents may lead to decomposition; store in amber vials at -20°C .
- Thermal instability : Avoid temperatures >100°C to prevent methylthio oxidation to sulfoxides/sulfones . Mitigation : Use inert atmospheres (N₂/Ar) and chelating agents to stabilize reactive intermediates .
Advanced Research Questions
Q. How does the methylthio group influence regioselectivity in substitution reactions of this compound?
The methylthio group acts as a strong σ-donor, directing electrophiles to the para position (relative to sulfur). For example:
- Nucleophilic aromatic substitution : Bromine at position 2 is activated by fluorine’s electron-withdrawing effect, facilitating displacement by nucleophiles (e.g., amines, alkoxides) .
- Competing pathways : Fluorine’s ortho/para-directing nature may complicate selectivity. Computational modeling (DFT) can predict transition-state energies .
Q. What strategies resolve contradictory data in coupling reaction yields for this compound?
Discrepancies in reported yields may arise from:
- Catalyst purity : Trace moisture or oxygen degrades Pd catalysts. Use rigorously dried solvents and glove-box conditions .
- Substrate compatibility : Fluorine’s electronegativity may inhibit transmetalation in cross-couplings. Screen ligands (e.g., SPhos, XPhos) to enhance efficiency . Troubleshooting table :
| Issue | Solution | Evidence Source |
|---|---|---|
| Low coupling yield | Add silver salts (Ag₂O) to scavenge halides | |
| Side reactions (S-oxidation) | Use milder oxidants (e.g., H₂O₂ at 0°C) |
Q. How can the methylthio group’s oxidation be leveraged to diversify the compound’s applications?
Controlled oxidation converts methylthio (-SCH₃) to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), altering electronic properties and bioactivity:
- Sulfoxides : Use stoichiometric H₂O₂ in acetic acid (20°C, 2 hr) .
- Sulfones : Employ stronger oxidants (e.g., mCPBA) at elevated temperatures . Applications : Sulfone derivatives exhibit enhanced binding affinity in kinase inhibitors .
Q. What computational methods predict the compound’s reactivity in medicinal chemistry contexts?
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Fluorine’s electronegativity and sulfur’s polarizability enhance binding .
- ADMET profiling : Tools like SwissADME assess bioavailability, with methylthio improving membrane permeability but potentially increasing metabolic liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
